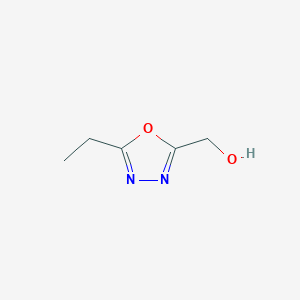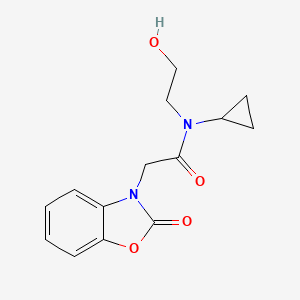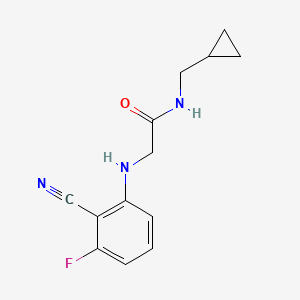![molecular formula C14H15FN4 B7556516 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and function of B cells. TAK-659 has been extensively studied for its potential therapeutic applications in various B cell-related diseases.
Mechanism of Action
TAK-659 selectively inhibits 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, which is a key component of the B cell receptor signaling pathway. 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile plays a crucial role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. TAK-659 also induces apoptosis in B cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B cell activation and proliferation in vitro and in vivo. It also induces apoptosis in B cells, leading to a decrease in the number of circulating B cells. TAK-659 has also been shown to reduce the levels of immunoglobulin M (IgM) and IgG in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its high selectivity for 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, which reduces the risk of off-target effects. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, TAK-659 has shown limited efficacy in some B cell-related diseases, and its safety and efficacy in humans are still being evaluated in clinical trials.
Future Directions
There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B cell lymphomas, where TAK-659 has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where B cell activation plays a crucial role in disease pathogenesis. The combination of TAK-659 with other therapies, such as immune checkpoint inhibitors, is also being explored as a potential treatment strategy. Further research is needed to fully understand the potential therapeutic applications of TAK-659 and its mechanism of action.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-fluoro-6-nitrobenzonitrile with 1,3,5-trimethyl-4-pyrazolecarboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N-methylmorpholine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
TAK-659 has been studied extensively for its potential therapeutic applications in various B cell-related diseases, including B cell lymphomas, chronic lymphocytic leukemia, and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell receptor signaling and inducing apoptosis in B cells. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases.
properties
IUPAC Name |
2-fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c1-9-12(10(2)19(3)18-9)8-17-14-6-4-5-13(15)11(14)7-16/h4-6,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYROTNIYQGPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)

![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)



![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)




![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)